molecular formula C8H10N2O2 B15304249 5-Amino-2-(aminomethyl)benzoic acid

5-Amino-2-(aminomethyl)benzoic acid

Cat. No.: B15304249
M. Wt: 166.18 g/mol
InChI Key: VZEGUMHZILQMNE-UHFFFAOYSA-N
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Description

5-Amino-2-(aminomethyl)benzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, characterized by the presence of amino groups at the 5 and 2 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of methyl benzoate, followed by reduction and subsequent amination. The reaction conditions typically involve the use of strong acids and bases, as well as reducing agents such as hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and high-pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(aminomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substituting agents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-(aminomethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(aminomethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-2-(aminomethyl)benzoic acid include:

  • 2-Amino-5-methylbenzoic acid
  • 4-Aminobenzoic acid
  • 5-Amino-2-nitrobenzoic acid

Uniqueness

What sets this compound apart is its unique substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This compound’s dual amino groups allow for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-2-(aminomethyl)benzoic acid

InChI

InChI=1S/C8H10N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4,9-10H2,(H,11,12)

InChI Key

VZEGUMHZILQMNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CN

Origin of Product

United States

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